6-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
6-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Oncology: RET Inhibitor
BLU-667 is a highly efficient, selective RET (c-RET) inhibitor, with an IC50 value of 0.4 nM for WT RET (c-RET) . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .
Treatment of Lung Cancer
In the context of non-small cell lung cancer (NSCLC) driven by various RET mutations and fusions, BLU-667 can effectively inhibit RET signaling in cancer cells . It has been shown to be more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors .
Treatment of Thyroid Cancer
BLU-667 has also been shown to effectively inhibit xenograft tumors driven by various RET mutations and fusions in thyroid cancer .
Selectivity Over Other Kinases
In a kinase library containing 371 kinases, BLU-667 showed at least 100-fold higher selectivity for RET than for 96% of the kinases .
Good Tolerability In Vivo
BLU-667 has shown good tolerability in in vivo experiments .
Physical and Chemical Properties
BLU-667 has a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and is soluble in DMSO but insoluble in water .
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein, a receptor tyrosine kinase . This protein plays a crucial role in cell growth and differentiation .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of the RET protein . It has an IC50 value of 0.4 nM for wild-type RET, indicating a strong affinity for this target . The compound also effectively inhibits several common oncogenic RET mutations .
Biochemical Pathways
By inhibiting the RET protein, the compound disrupts the signaling pathways that this protein is involved in . This can lead to a reduction in cell proliferation, particularly in cancer cells that harbor RET mutations .
Pharmacokinetics
The compound has good solubility in DMSO, with a concentration of at least 100 mg/mL (187.41 mM), but it is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable formulation .
Result of Action
The inhibition of the RET protein by the compound can lead to a reduction in the growth of cancer cells harboring RET mutations . In vivo studies have shown that the compound can effectively inhibit the growth of non-small cell lung cancer (NSCLC) and thyroid cancer xenografts driven by various RET mutations and fusions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s solubility and stability can be affected by the pH and temperature of the environment . Additionally, the compound’s efficacy can be influenced by the presence of other substances that can interact with the RET protein .
properties
IUPAC Name |
6-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-10-2-3-14-12(8-10)15(22)13(9-19-14)17-20-16(21-23-17)11-4-6-18-7-5-11/h2-9H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHOAMAAOHNEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
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